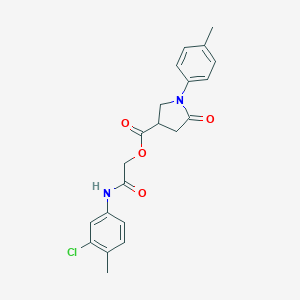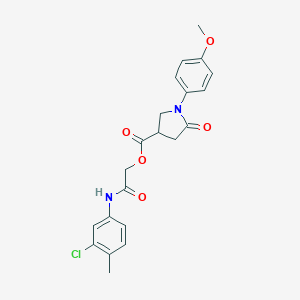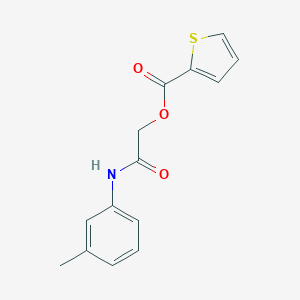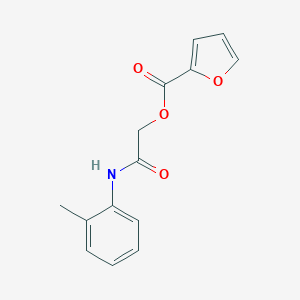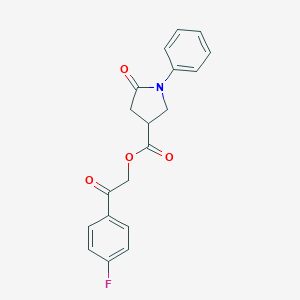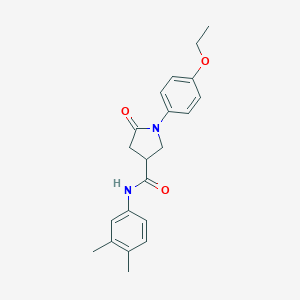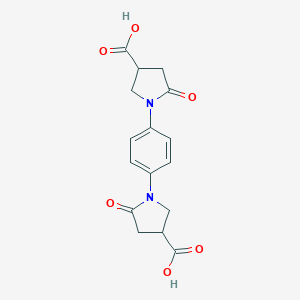![molecular formula C10H16N2O4S3 B271327 5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications in various fields. This compound is also known as DMTS and is a member of the sulfonylvinyl class of compounds.
作用機序
The mechanism of action of DMTS is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. DMTS has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit tumor growth and metastasis in various cancer models. DMTS has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DMTS has been shown to have antimicrobial effects against various bacteria and fungi.
実験室実験の利点と制限
The advantages of using DMTS in lab experiments include its unique properties and potential applications in various fields. It is a relatively stable compound that can be easily synthesized and purified. However, the limitations of using DMTS include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for the use of DMTS in scientific research. It has the potential to be used as a therapeutic agent for various diseases, including cancer and inflammatory disorders. DMTS can also be further studied for its potential applications in the detection of metal ions and amino acids. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMTS.
In conclusion, 5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DMTS in various fields and its potential side effects.
合成法
The synthesis of DMTS involves the reaction of 2-chloro-5-(dimethylamino)sulfonylvinyl chloride with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction results in the formation of DMTS as a white solid with a melting point of 160-162°C.
科学的研究の応用
DMTS has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its antitumor, anti-inflammatory, and antimicrobial properties. DMTS has also been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
特性
製品名 |
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide |
|---|---|
分子式 |
C10H16N2O4S3 |
分子量 |
324.4 g/mol |
IUPAC名 |
5-[(E)-2-(dimethylsulfamoyl)ethenyl]-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H16N2O4S3/c1-11(2)18(13,14)8-7-9-5-6-10(17-9)19(15,16)12(3)4/h5-8H,1-4H3/b8-7+ |
InChIキー |
CVSLCKSGTLUKIQ-BQYQJAHWSA-N |
異性体SMILES |
CN(C)S(=O)(=O)/C=C/C1=CC=C(S1)S(=O)(=O)N(C)C |
SMILES |
CN(C)S(=O)(=O)C=CC1=CC=C(S1)S(=O)(=O)N(C)C |
正規SMILES |
CN(C)S(=O)(=O)C=CC1=CC=C(S1)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



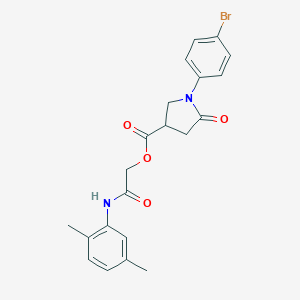
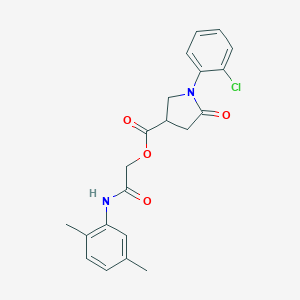
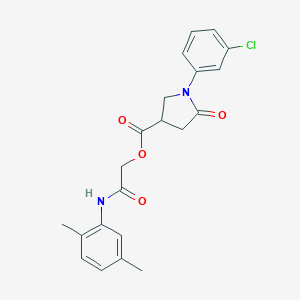
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
